2,4-dichloro-6-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
Overview
Description
2,4-dichloro-6-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is a complex organic compound that features a unique structure combining a dichlorophenol moiety with a methoxy-substituted tetrahydro-beta-carboline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the beta-carboline core, which can be synthesized through the Pictet-Spengler reaction. This involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline structure. The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
The dichlorophenol moiety is then introduced through a substitution reaction, where a suitable dichlorophenol derivative reacts with the methoxy-substituted tetrahydro-beta-carboline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The dichlorophenol moiety can be reduced to form a less chlorinated phenol derivative.
Substitution: The chlorine atoms in the dichlorophenol moiety can be substituted with other functional groups, such as amines or thiols, to create a range of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chlorine atoms could produce a variety of functionalized phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The dichlorophenol moiety may interact with enzymes or receptors, while the beta-carboline structure could intercalate with DNA or inhibit specific enzymes. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another compound with a dichlorophenol moiety, used in the synthesis of various organic molecules.
2,4-Dichloro-6,7-dimethoxyquinazoline: A related compound with similar structural features, used in medicinal chemistry.
2,4-Dichloro-6-methylpyrimidine: A compound with a dichlorophenol moiety, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,4-dichloro-6-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is unique due to its combination of a dichlorophenol moiety with a methoxy-substituted tetrahydro-beta-carboline structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,4-dichloro-6-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-24-10-2-3-15-12(8-10)11-4-5-21-16(17(11)22-15)13-6-9(19)7-14(20)18(13)23/h2-3,6-8,16,21-23H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMWUTCOZPWNMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=C(C(=CC(=C4)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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